15-溴十五烷酸

描述

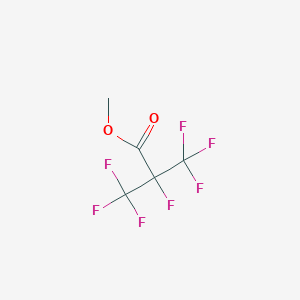

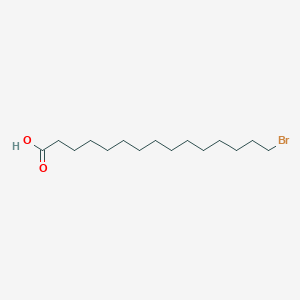

15-Bromopentadecanoic acid is a chemical compound with the molecular formula C15H29BrO2 . It has an average mass of 321.294 Da and a monoisotopic mass of 320.135071 Da .

Synthesis Analysis

15-Bromopentadecanoic acid can be synthesized from pentadecanolide by hydrolysis and subsequent bromination of the resulting 15-hydroxypentadecanoic acid . The compound can also be loaded onto E. coli ACP in vitro .Molecular Structure Analysis

The molecular structure of 15-Bromopentadecanoic acid consists of 15 carbon atoms, 29 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a molecular weight of 321.29 g/mol .Physical And Chemical Properties Analysis

15-Bromopentadecanoic acid has a molecular weight of 321.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 14 .科学研究应用

Medical Research

15-Bromopentadecanoic acid may have potential applications in medical research. However, specific applications in this field are not well-documented in the available literature .

Chemical Research

In chemical research, 15-Bromopentadecanoic acid is often used as an intermediate in the synthesis of other complex molecules . It can also be used in organic synthesis to create compounds with specific functionalities .

Biological Research

While specific applications of 15-Bromopentadecanoic acid in biological research are not well-documented, it’s worth noting that similar compounds have been used in studies related to cell metabolism, signaling pathways, and other biological processes .

Pharmaceutical Research

The potential applications of 15-Bromopentadecanoic acid in pharmaceutical research are not well-documented in the available literature .

Environmental Research

There is limited information available on the use of 15-Bromopentadecanoic acid in environmental research .

Industrial Research

15-Bromopentadecanoic acid could potentially be used in industrial research, although specific applications are not well-documented .

Agricultural Research

The potential applications of 15-Bromopentadecanoic acid in agricultural research are not well-documented in the available literature .

Food Research

There is some evidence that pentadecanoic acid, a similar compound, is an essential fatty acid necessary in the diet to support long-term metabolic and heart health . However, specific applications of 15-Bromopentadecanoic acid in food research are not well-documented.

安全和危害

When handling 15-Bromopentadecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

未来方向

There is a growing body of evidence that supports the potential of pentadecanoic acid, a compound similar to 15-Bromopentadecanoic acid, in supporting long-term metabolic and heart health . Future research could explore the potential benefits and applications of 15-Bromopentadecanoic acid in these areas.

作用机制

Target of Action

It is commonly used as an intermediate in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As an intermediate in chemical synthesis , its mode of action likely depends on the specific reactions it is involved in.

Biochemical Pathways

As an intermediate in chemical synthesis , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to synthesize and their respective actions.

Action Environment

It is known that it should be stored in a sealed container in a dry room temperature environment .

属性

IUPAC Name |

15-bromopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLACPKKVZSLCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338981 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Bromopentadecanoic acid | |

CAS RN |

56523-59-2 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 15-Bromopentadecanoic acid be utilized for targeted drug delivery, particularly in the context of liver cancer treatment?

A1: Research suggests that 15-Bromopentadecanoic acid exhibits potential as a targeting agent for liver cancer treatment. A study [] investigated a 99mTc(CO)3-labeled derivative of 15-Bromopentadecanoic acid, incorporating a tridentate chelating moiety. This complex demonstrated significant uptake in the liver (23.5% +/- 4.3% ID/organ at 3 hours post-injection) when administered intravenously in mice. Notably, suspending this complex in Lipiodol, a commonly used embolic agent for liver cancer treatment, further enhanced liver uptake to 43.8 +/- 13.4% ID/organ upon portal vein injection []. These findings highlight the potential of 15-Bromopentadecanoic acid derivatives, especially when combined with embolic agents like Lipiodol, for targeted delivery of therapeutic agents to the liver, particularly in the context of liver cancer treatment.

Q2: How does 15-Bromopentadecanoic acid contribute to the development of novel fluorescent probes for halide ion detection?

A2: 15-Bromopentadecanoic acid plays a crucial role as a building block for creating fluorescent dyes sensitive to halide ions []. Researchers synthesized a series of novel fluorescent dyes by reacting heterocyclic nitrogen bases, like indolium and quinolinium, with 15-Bromopentadecanoic acid. These resulting quaternary salts exhibit water solubility and stable fluorescence properties within the physiological pH range (7-11) []. Interestingly, the presence of halide ions significantly impacts the fluorescence intensity and lifetime of these dyes, enabling accurate halide concentration determination at physiologically relevant levels []. This highlights the potential of 15-Bromopentadecanoic acid-derived dyes as valuable tools for sensing and quantifying halide ions in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)

![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)